molecular formula C20H18FN3O2 B5433980 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one

4-[4-(2-fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one

Cat. No.: B5433980
M. Wt: 351.4 g/mol
InChI Key: ONQQLMKVMVPYKH-UHFFFAOYSA-N
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Description

4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one is a complex organic compound that features a quinoline core structure substituted with a piperazine ring and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The piperazine ring can be introduced through the aza-Michael addition reaction between diamines and sulfonium salts . The fluorophenyl group is then attached via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve solid-phase synthesis techniques to ensure high yield and purity. Parallel solid-phase synthesis and photocatalytic synthesis are also employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(2-fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one involves its interaction with specific molecular targets. It is believed to modulate various biochemical pathways by binding to receptors or enzymes, thereby altering their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signal transduction and cellular communication .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the quinoline core.

    Quinolin-2(1H)-one: Contains the quinoline core but lacks the piperazine and fluorophenyl groups.

Uniqueness

4-[4-(2-Fluorophenyl)piperazine-1-carbonyl]quinolin-2(1H)-one is unique due to its combined structural features, which confer distinct pharmacological properties.

Properties

IUPAC Name

4-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-16-6-2-4-8-18(16)23-9-11-24(12-10-23)20(26)15-13-19(25)22-17-7-3-1-5-14(15)17/h1-8,13H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQQLMKVMVPYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=O)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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